BMS 493
描述
BMS493 是一种被称为全反式维甲酸受体 (RAR) 逆向激动剂的化合物。它主要用于科学研究,以研究维甲酸信号通路。 该化合物抑制维甲酸诱导的分化并增强核共抑制因子与维甲酸受体的相互作用,从而减弱维甲酸信号传导 .
准备方法
合成路线和反应条件
BMS493 的合成涉及多个步骤,从市售前体开始反应条件通常涉及使用强碱和过渡金属催化剂来促进偶联反应 .
工业生产方法
BMS493 的工业生产遵循类似的合成路线,但规模更大。该工艺针对更高的收率和纯度进行了优化,通常涉及连续流动反应器和自动化系统,以确保一致的质量。 最终产品通过重结晶和色谱等技术进行纯化 .
化学反应分析
反应类型
BMS493 经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌。
还原: 还原反应可以将该化合物转化为其氢醌形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在碱性条件下使用胺和硫醇等亲核试剂.
主要产品
科学研究应用
BMS493 在科学研究中得到广泛应用,特别是在以下领域:
化学: 研究维甲酸信号通路及其调节。
生物学: 研究维甲酸受体在细胞分化和发育中的作用。
医学: 探索与维甲酸信号传导相关的疾病(如某些癌症和皮肤病)的潜在治疗应用。
作用机制
BMS493 通过与维甲酸受体结合并充当逆向激动剂发挥作用。这种结合增强了核共抑制因子与受体的相互作用,导致基因转录抑制。 分子靶标包括所有类型的维甲酸受体(RAR α、RAR β 和 RAR γ),参与的通路主要与基因调控和细胞分化有关 .
相似化合物的比较
类似化合物
BMS204: 另一种具有类似特性的维甲酸受体逆向激动剂。
VU0155069: 一种具有不同靶标特异性的选择性磷脂酶 D1 抑制剂。
LFHP-1c: 一种具有神经保护作用的新型 PGAM5 抑制剂
独特性
BMS493 独特之处在于它能够充当全反式维甲酸受体逆向激动剂,影响所有类型的维甲酸受体。 这种广泛的活性使其成为研究维甲酸信号通路及其在各种生物过程和疾病中的意义的宝贵工具 .
属性
IUPAC Name |
4-[(E)-2-[5,5-dimethyl-8-(2-phenylethynyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O2/c1-29(2)19-18-24(14-10-21-6-4-3-5-7-21)26-20-23(13-17-27(26)29)9-8-22-11-15-25(16-12-22)28(30)31/h3-9,11-13,15-18,20H,19H2,1-2H3,(H,30,31)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCADIXLLWMXYKW-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034187 | |
Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215030-90-3 | |
Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of BMS493?
A1: BMS493 acts as a pan-antagonist or inverse agonist of retinoic acid receptors (RARs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does BMS493 interact with RARs?
A2: BMS493 binds to the ligand-binding domain (LBD) of RARs, competing with the endogenous agonist, all-trans retinoic acid (ATRA). [, , , ] This binding prevents ATRA-induced transcriptional activation and can induce a conformational change in the receptor, leading to the recruitment of corepressors and gene silencing. [, ]
Q3: What are the downstream effects of BMS493 binding to RARs?
A3: The specific downstream effects depend on the cellular context and the targeted RAR isoform. [] Generally, BMS493 inhibits RA-mediated gene expression, impacting various biological processes such as cell differentiation, proliferation, and apoptosis. [, , , , , , , , , , , , , , , , , , , ] For instance, it has been shown to:
- Promote chondrogenesis in mesenchymal stem cells. []
- Reduce vision loss in a mouse model of retinal degeneration by mitigating retinoic acid-induced retinal hyperactivity. []
- Induce lung bud formation by preventing hyperactivation of TGFβ signaling. []
- Increase PDGFRα+ progenitor population and beige adipogenesis in progeny by stimulating vascular development. []
- Modulate energy metabolism in the lung during branching morphogenesis. []
Q4: Does BMS493 exhibit any off-target effects?
A4: Some studies suggest that certain commercially available RAR inhibitors, including BMS493, might exhibit non-specific effects on other nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs). [] Further research is needed to fully characterize the specificity profile of BMS493.
Q5: What is the molecular formula and weight of BMS493?
A5: The molecular formula of BMS493 is C27H22O2, and its molecular weight is 382.45 g/mol.
Q6: Is there any spectroscopic data available for BMS493?
A6: While the provided abstracts do not contain specific spectroscopic data (NMR, IR, etc.), they highlight the use of X-ray crystallography to determine the crystal structure of the RARα ligand-binding domain in complex with BMS493 and a corepressor fragment. []
Q7: How do structural modifications of BMS493 affect its activity?
A7: Research on structurally related compounds reveals that modifications at the C3 and C8'' positions of the stilbene scaffold significantly influence RAR subtype selectivity and functional activity. []
- C8'' Substituents: The size of the substituent at C8'' plays a crucial role in determining agonist/antagonist activity. Smaller substituents, like phenyl, tend to favor agonist activity, while larger groups can lead to antagonist or inverse agonist profiles. []
Q8: Is BMS493 stable under physiological conditions?
A8: One study mentions that BMS493, similar to its parent compound BMS493, is unstable and rapidly degrades under physiological conditions. [] This instability necessitates the development of appropriate formulation strategies.
Q9: What strategies can be employed to improve the stability and delivery of BMS493?
A9: While specific formulation approaches are not detailed in the abstracts, one study successfully utilized an engineered cartilage oligomeric matrix protein coiled-coil (CccS) protein for the encapsulation, protection, and delivery of BMS493. [] This approach highlights the potential of utilizing drug delivery systems to overcome the stability and bioavailability limitations of BMS493.
Q10: What in vitro models have been used to study the effects of BMS493?
A10: Researchers have utilized various in vitro models, including:
- Human articular chondrocytes: to assess the efficacy of BMS493 in reducing MMP-13 expression, a key protease involved in cartilage degradation. []
- Human hematopoietic progenitor cells: to investigate the ability of BMS493 to prevent RA-induced differentiation during cell expansion. []
- Primary fetal alveolar epithelial type II cells: to study the role of BMS493 in regulating cell transdifferentiation. []
- Human endometrial stromal cells: to investigate the impact of BMS493 on gap junction intercellular communication. []
- Human gingival epithelial cells: to analyze the influence of BMS493 on epithelial barrier function. []
- Adenoid Cystic Carcinoma (ACC) cells: to evaluate the lineage-specific anti-tumor effects of BMS493. [, ]
Q11: Are there any animal models that demonstrate the efficacy of BMS493?
A11: Yes, several animal models have been employed:
- Mouse model of retinal degeneration: BMS493 was shown to reduce RGC hyperactivity and improve image detection. []
- Mouse models of lung development: BMS493 treatment disrupted lung bud formation, highlighting the importance of RA signaling in this process. [, ]
- Mouse model of diet-induced obesity: BMS493 disrupted Treg polarization in adipose tissue, indicating a role for RA signaling in immune regulation. []
- Zebrafish embryos: BMS493 was used to investigate the role of retinoids in hindbrain segmentation and ephrin regulation. []
Q12: Have any clinical trials been conducted with BMS493?
A12: The provided research abstracts do not mention any clinical trials conducted with BMS493.
Q13: How does vitamin A deficiency affect the response to BMS493?
A13: In a study investigating autoimmune uveitis, researchers observed that while BMS493 effectively inhibited RA signaling in VitA-sufficient mice, its effects were less pronounced in VitA-deficient mice. [] This finding suggests that dietary VitA status can influence the efficacy of BMS493.
Q14: What are the potential implications of BMS493 for tissue regeneration?
A14: Several studies highlight the potential of BMS493 in tissue regeneration:
- Cartilage tissue engineering: BMS493 enhanced chondrogenesis and improved the functional properties of engineered cartilage. []
- Lung regeneration: BMS493, in combination with other strategies, shows promise for promoting lung repair in a model using precision-cut lung slices. []
Q15: Are there alternative compounds with similar biological activities to BMS493?
A15: While the abstracts do not provide a comprehensive list of alternative compounds, they mention other RAR antagonists such as Ro 41-5253 and AGN 193109. [, , ] The specific applications and efficacy of these alternatives may differ from BMS493.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。